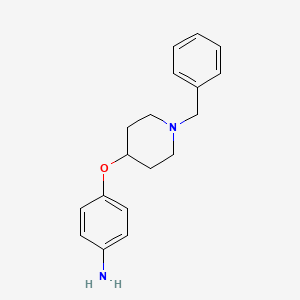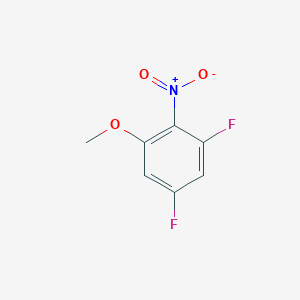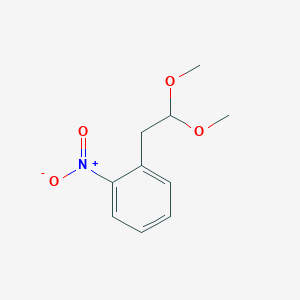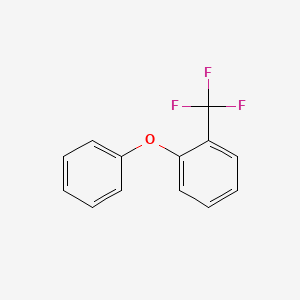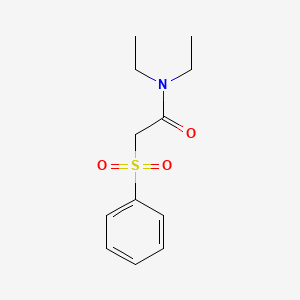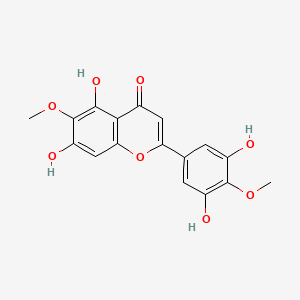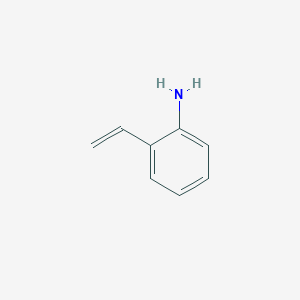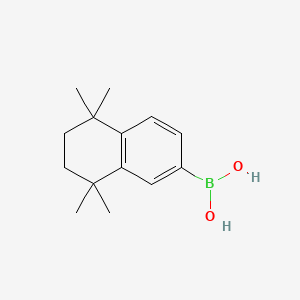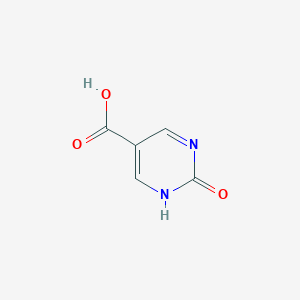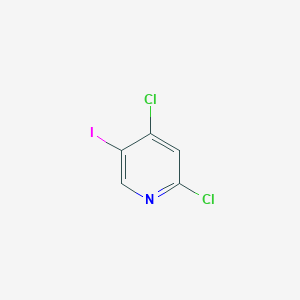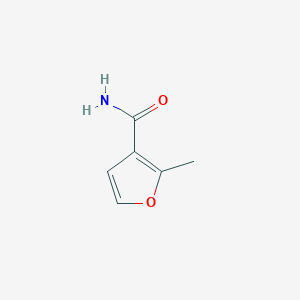
2-甲基呋喃-3-甲酰胺
概述
描述
2-Methylfuran-3-carboxamide is a chemical compound with the molecular weight of 155.15 . It is also known as N-methoxy-N-methyl-3-furamide .
Synthesis Analysis
The synthesis of furan carboxamides, including 2-Methylfuran-3-carboxamide, can be achieved through various methods . For instance, one method involves the use of acyl chlorides and heterocyclic amine derivatives .Molecular Structure Analysis
The molecular structure of 2-Methylfuran-3-carboxamide has been characterized using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Chemical Reactions Analysis
The unimolecular decomposition of 2-methylfuran is shown to proceed via hydrogen atom transfer reactions through singlet carbene intermediates which readily undergo ring opening to form collisionally stabilised acyclic C5H6O isomers before further decomposition to C1–C4 species . The fate of the primary abstraction product, 2-furanylmethyl radical, is shown to be thermal decomposition to the n-butadienyl radical and carbon monoxide through a series of ring opening and hydrogen atom transfer reactions .Physical and Chemical Properties Analysis
2-Methylfuran-3-carboxamide is a clear colorless liquid with an ethereal odor . It has a flash point of -22°F and is less dense than water and insoluble in water .科学研究应用
合成与化学转化
- Maadadi 等人 (2015) 探索了 2-甲基呋喃-3-甲酰胺的乙酰化,得到了在化学合成中具有潜在应用的衍生物 (R. Maadadi 等人,2015 年)。
- Burgaz 等人 (2007) 研究了涉及 2-甲基呋喃-3-甲酰胺的氧化环化,这有助于开发杂环化合物的合成新方法 (E. Burgaz 等人,2007 年)。
抗病毒应用
- Apaydın 等人 (2021) 报道了衍生自 2-甲基呋喃-3-甲酰肼的化合物的构筑和合成,显示出显着的抗流感病毒活性 (Çağla Begüm Apaydın 等人,2021 年)。
抗菌活性
- Zanatta 等人 (2007) 合成了一系列新的呋喃-3-甲酰胺并评估了它们的抗菌活性,强调了它们在开发新的抗菌剂中的潜力 (N. Zanatta 等人,2007 年)。
癌症研究
- Penning 等人 (2009) 探索了含环胺的苯并咪唑甲酰胺 PARP 抑制剂,包括具有 2-甲基吡咯烷-2-基结构的化合物,用于癌症治疗 (T. Penning 等人,2009 年)。
杀菌剂开发
- White 和 Thorn (1975) 研究了甲酰胺化合物的构效关系,包括与 2-甲基呋喃-3-甲酰胺相关的化合物,用于杀菌剂应用 (G. A. White 和 G. Thorn,1975 年)。
安全和危害
作用机制
Target of Action
Furan derivatives, including 2-methylfuran-3-carboxamide, have been noted for their broad-spectrum biological activities . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It’s known that the presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Pharmacokinetics
Furan derivatives are known for their remarkable therapeutic efficacy , which suggests good bioavailability.
Result of Action
Furan derivatives have been noted for their broad-spectrum biological activities . They have been employed as medicines in a number of distinct disease areas .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylfuran-3-carboxamide. For instance, furan carboxamides are known to undergo photodegradation in sunlit surface waters, involving singlet oxygen and triplet chromophoric dissolved organic matter . This suggests that light exposure could influence the stability and efficacy of 2-Methylfuran-3-carboxamide.
生化分析
Biochemical Properties
2-Methylfuran-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . This inhibition can lead to alterations in metabolic processes and affect the overall biochemical balance within cells. Additionally, 2-Methylfuran-3-carboxamide can form complexes with proteins, influencing their structure and function .
Cellular Effects
The effects of 2-Methylfuran-3-carboxamide on cellular processes are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Methylfuran-3-carboxamide can modulate the activity of signaling molecules, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins . These changes can have profound effects on cellular function and overall health.
Molecular Mechanism
At the molecular level, 2-Methylfuran-3-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, 2-Methylfuran-3-carboxamide has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with DNA and RNA molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylfuran-3-carboxamide can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . It can undergo degradation when exposed to light or heat, leading to the formation of reactive intermediates . Long-term exposure to 2-Methylfuran-3-carboxamide has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Methylfuran-3-carboxamide vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can even exhibit therapeutic properties . At higher doses, 2-Methylfuran-3-carboxamide can induce toxic effects, such as liver and kidney damage . These adverse effects highlight the importance of determining the appropriate dosage for potential therapeutic applications.
Metabolic Pathways
2-Methylfuran-3-carboxamide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels within cells . Understanding the metabolic pathways of 2-Methylfuran-3-carboxamide is essential for predicting its effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Methylfuran-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments . For example, 2-Methylfuran-3-carboxamide can be transported into cells via specific membrane transporters and subsequently distributed to various organelles .
Subcellular Localization
The subcellular localization of 2-Methylfuran-3-carboxamide can affect its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization can be directed by targeting signals or post-translational modifications that guide the compound to its intended destination . Understanding the subcellular localization of 2-Methylfuran-3-carboxamide is crucial for elucidating its mechanisms of action.
属性
IUPAC Name |
2-methylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXBBUFJNINBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444592 | |
| Record name | 2-methylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22727-22-6 | |
| Record name | 2-methylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-methylfuran-3-carboxamide relate to its antifungal activity?
A: Research indicates that the structure of 2-methylfuran-3-carboxamide plays a crucial role in its antifungal activity. Studies comparing various N-(1,1,3-trimethylindan-4-yl) carboxamide fungicides revealed that specific heterocyclic moieties, including 2-methylfuran-3-carboxamide, exhibit potent activity against both Botrytis cinerea and Pyricularia oryzae. [] This suggests that the presence of the 2-methylfuran ring system within the carboxamide structure is important for its interaction with the biological target and subsequent antifungal effect.
Q2: Are there any other promising compounds with similar structures and activities?
A: Yes, research has identified other potent compounds within the same structural family. For instance, 4-methylthiazole-5-carboxamide (BC340) and 2-chloropyridine-3-carboxamide (BC723) demonstrated comparable or even stronger antifungal activity against both B. cinerea and P. oryzae. [] This highlights the potential of exploring various heterocyclic carboxamides as potential antifungal agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
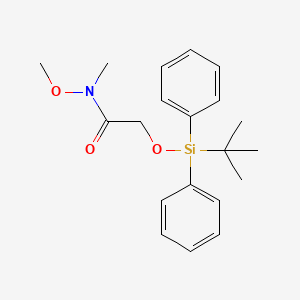
![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)
